4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile
Overview
Description
4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile (MBCN) is an organic compound that is widely used in scientific research due to its unique properties. MBCN is a bicyclic amide with a nitrogen-containing ring system, making it a versatile building block for organic synthesis. Its properties make it an ideal compound for a variety of scientific applications, including organic synthesis, drug discovery, and biochemistry. In
Scientific Research Applications
Synthesis and Chemical Properties
Decarboxylative Cyclization : Utilized in the synthesis of substituted 4-quinolones via DABCO-mediated decarboxylative cyclization under microwave conditions. This approach is efficient for producing 4-quinolones with good to excellent yields and wide substrate compatibility (Rao & Hussain, 2021).
Charge Transfer Studies : Involvement in studies of charge transfer rates. A surprising finding showed that increasing the number of pi-bridges on bicyclo[2.2.2]octane does not benefit charge transfer rates, suggesting dominant transport through the sigma-system (Goldsmith et al., 2008).
NMR Spectroscopy : 13C NMR spectroscopy studies of bicyclo[2.2.2]octane derivatives, extending understanding of stereochemistry effects on shieldings of neighboring carbons. These studies contribute to stereochemical elucidations in organic chemistry (Stothers & Tan, 1976).
Polar Substituent Effects : Analysis of Carbon-13 substituent chemical shifts in 4-substituted 1-methylbicyclo[2.2.2]octanes. This study provides insights into the transmission of polar substituent effects through the bicyclo[2.2.2]octane ring system, important for understanding molecular interactions (Adcock et al., 1986).
Applications in Material Science
Liquid Crystal Display Materials : Synthesis of mesogens embodying the bicyclo[2.2.2]octane ring for use in electro-optical display devices. These mesogens exhibit low birefringence and positive dielectric anisotropy, making them suitable for LCD technologies (Gray & Kelly, 1981).
Molecular Machines and Functional Materials : Investigation into halogen-bonding interactions for constructing functional materials and molecular machines. Studies on 1,4-bis(iodoethynyl)bicyclo[2.2.2]octane revealed gigahertz rotation rates in crystalline molecular rotors, demonstrating the potential of this compound in engineering advanced molecular devices (Lemouchi et al., 2011).
properties
IUPAC Name |
4-(methylamino)bicyclo[2.2.2]octane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-12-10-5-2-9(8-11,3-6-10)4-7-10/h12H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGTZBIOFNHGJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC12CCC(CC1)(CC2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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